molecular formula C15H20N2O B14163481 3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one CAS No. 5737-09-7

3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one

Cat. No.: B14163481
CAS No.: 5737-09-7
M. Wt: 244.33 g/mol
InChI Key: UJCQIPSPNKJPFU-UHFFFAOYSA-N
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Description

3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one is a chemical compound with the molecular formula C₁₅H₂₀N₂O. It is known for its unique structure, which includes a quinoline core substituted with a butylamino group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one typically involves the reaction of 7-methylquinolin-2(1H)-one with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s unique properties make it suitable for use in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, modulating their activity. The butylamino and methyl groups may enhance the compound’s binding affinity and specificity, leading to targeted effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(ethylamino)methyl]-7-methylquinolin-2(1H)-one
  • 3-[(propylamino)methyl]-7-methylquinolin-2(1H)-one
  • 3-[(butylamino)methyl]-6-methylquinolin-2(1H)-one

Uniqueness

Compared to similar compounds, 3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butylamino group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Properties

CAS No.

5737-09-7

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

3-(butylaminomethyl)-7-methyl-1H-quinolin-2-one

InChI

InChI=1S/C15H20N2O/c1-3-4-7-16-10-13-9-12-6-5-11(2)8-14(12)17-15(13)18/h5-6,8-9,16H,3-4,7,10H2,1-2H3,(H,17,18)

InChI Key

UJCQIPSPNKJPFU-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC2=C(C=C(C=C2)C)NC1=O

Origin of Product

United States

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